molecular formula C15H11IN4O2 B11693930 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide

Cat. No.: B11693930
M. Wt: 406.18 g/mol
InChI Key: IUNWXDPDHLQXPG-REZTVBANSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions. This compound, in particular, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-iodo-1H-pyrazole-5-carbohydrazide in the presence of ethanol as a solvent . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The azomethine group (C=N) can be reduced to form an amine.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s azomethine group (C=N) and hydroxyl group (OH) play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxynaphthalen-1-yl)methylene]-4-oxopiperidine-1-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H11IN4O2

Molecular Weight

406.18 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11IN4O2/c16-12-8-18-19-14(12)15(22)20-17-7-11-10-4-2-1-3-9(10)5-6-13(11)21/h1-8,21H,(H,18,19)(H,20,22)/b17-7+

InChI Key

IUNWXDPDHLQXPG-REZTVBANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=NN3)I)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=NN3)I)O

Origin of Product

United States

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